molecular formula C22H24N2O4S B5178643 pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate

pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate

Cat. No.: B5178643
M. Wt: 412.5 g/mol
InChI Key: FCSNPADAMUTRQU-UHFFFAOYSA-N
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Description

Pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pentyl group, a naphthalen-1-ylsulfamoyl group, and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of pentyl isocyanate with 4-(naphthalen-1-ylsulfamoyl)aniline in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions such as temperature, pressure, and solvent concentration to ensure high yield and purity. The use of continuous flow reactors can also be considered to optimize the production process and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbamate derivatives .

Scientific Research Applications

Pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, affecting membrane integrity and function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the naphthalen-1-ylsulfamoyl group enhances its potential as an enzyme inhibitor, while the pentyl group contributes to its lipophilicity and membrane permeability .

Properties

IUPAC Name

pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-2-3-6-16-28-22(25)23-18-12-14-19(15-13-18)29(26,27)24-21-11-7-9-17-8-4-5-10-20(17)21/h4-5,7-15,24H,2-3,6,16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSNPADAMUTRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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